molecular formula C29H22N2O3 B377025 (E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304861-85-6

(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B377025
CAS RN: 304861-85-6
M. Wt: 446.5g/mol
InChI Key: XGEPQUCZSUSWEA-QGOAFFKASA-N
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Description

“(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound . It’s also known as Quinolinecarboxamide Chalcone (QCC) .


Synthesis Analysis

The compound was synthesized using an aldol condensation and carboxamide formation method . The process involved the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .


Chemical Reactions Analysis

The compound exhibits interesting chemical properties. For instance, it exists as two main keto-enol tautomers . The ratios of these tautomers in both protic and aprotic solvents with different polarities and dielectric constants were calculated .


Physical And Chemical Properties Analysis

The compound has been studied for its linear and third-order nonlinear optical (TNLO) properties . The order of nonlinear refractive index and nonlinear absorption coefficient of the compound was measured to be 10^-11 m^2/W and 10^-5 m/W, respectively .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and characterized for its antibacterial activity . The study suggests that it could be a potential candidate for the development of new antibacterial agents.

Acetylcholinesterase Inhibition

The compound has also been studied for its acetylcholinesterase inhibition properties . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of this enzyme can increase the concentration of acetylcholine in the brain, which can be beneficial in the treatment of diseases like Alzheimer’s.

Neuroprotection in Alzheimer’s Disease

Research has shown that this compound can activate CREB-mediated neuroprotection in Aβ and Tau cell models of Alzheimer’s Disease . This suggests that it could have potential therapeutic applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The compound has been studied for its antimicrobial properties and acetylcholinesterase inhibition activity (AChEI) . The highest observed AChEI activity provided 48.25% inhibition .

Future Directions

The compound is a novel nonlinear optical (NLO) material, indicating potential applications in photonics and optoelectronics . Its fluorescence was enhanced upon increasing the medium viscosity, which was due to the resultant molecular rigidity . This property was further investigated using DNA, whereby the compound showed enhanced fluorescence upon its uptake in DNA grooves and was therefore tested as a novel DNA fluorescent stain .

properties

IUPAC Name

6-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2-phenylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c1-30(2)20-14-11-19(12-15-20)13-18-26(32)22-16-17-25-27-23(22)9-6-10-24(27)28(33)31(29(25)34)21-7-4-3-5-8-21/h3-18H,1-2H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEPQUCZSUSWEA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

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